![molecular formula C42H60N24O12 B12852424 Dodecamethylbambus[6]uril](/img/structure/B12852424.png)
Dodecamethylbambus[6]uril
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecamethylbambus6uril is a macrocyclic compound composed of six glycoluril units connected by methylene bridges. This compound is known for its high affinity for anions, making it a significant subject of study in supramolecular chemistry. The structure of dodecamethylbambus6uril allows it to form stable complexes with various anions, which has implications in fields ranging from environmental science to materials chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dodecamethylbambus6uril involves the condensation of 2,4-dimethylglycoluril units with formaldehyde under acidic conditions. The reaction typically proceeds through a stepwise assembly of the glycoluril units, forming a macrocyclic structure. The reaction conditions often include the use of solvents like methanol or chloroform to facilitate the formation of the macrocycle .
Industrial Production Methods: While the industrial production methods for dodecamethylbambus6uril are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Dodecamethylbambus6uril primarily undergoes complexation reactions with anions. It forms stable complexes with halide ions (e.g., chloride, bromide, iodide) and other anions like perchlorate and hexafluorophosphate .
Common Reagents and Conditions: The complexation reactions typically occur in organic solvents such as chloroform or methanol. The presence of the anion in the solution facilitates the formation of the complex, which is stabilized by hydrogen bonding interactions between the anion and the methine hydrogen atoms of the glycoluril units .
Major Products: The major products of these reactions are the anionic complexes of dodecamethylbambus6uril, such as dodecamethylbambus6uril-chloride, dodecamethylbambus6uril-bromide, and dodecamethylbambus6uril-iodide .
Aplicaciones Científicas De Investigación
Dodecamethylbambus6uril has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which dodecamethylbambus6uril exerts its effects is primarily through the formation of hydrogen bonds with anions. The methine hydrogen atoms on the glycoluril units interact with the anions, stabilizing them within the macrocyclic cavity. This interaction is facilitated by the unique conformation of the glycoluril units, which creates a positive charge density region at the center of the cavity .
Comparación Con Compuestos Similares
- Dodecabenzylbambus6uril: Similar to dodecamethylbambus6uril but with benzyl groups instead of methyl groups. It has different solubility properties and forms complexes with a broader range of anions .
- Biotin 6uril: Another macrocyclic compound with high affinity for anions, used in similar applications .
- Hemicucurbiturils: These compounds also bind anions but have different structural features and binding properties compared to bambus6urils .
Uniqueness: Dodecamethylbambus6uril is unique due to its high selectivity and affinity for anions, particularly halides. Its ability to form stable complexes in various solvents and its structural flexibility make it a valuable tool in supramolecular chemistry and related fields .
Propiedades
Fórmula molecular |
C42H60N24O12 |
|---|---|
Peso molecular |
1093.1 g/mol |
Nombre IUPAC |
(4S,8R,12S,16R,20S,24R,28S,32R,36S,40R,44S,48R)-5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone |
InChI |
InChI=1S/C42H60N24O12/c1-43-19-20(44(2)31(43)67)56-14-58-23-24(48(6)33(69)47(23)5)60(39(58)75)16-62-27-28(52(10)35(71)51(27)9)64(41(62)77)18-66-30-29(53(11)36(72)54(30)12)65(42(66)78)17-63-26-25(49(7)34(70)50(26)8)61(40(63)76)15-59-22-21(45(3)32(68)46(22)4)57(38(59)74)13-55(19)37(56)73/h19-30H,13-18H2,1-12H3/t19-,20+,21+,22-,23-,24+,25+,26-,27-,28+,29+,30- |
Clave InChI |
NWWBPKVPRVOAOB-JHBMUIHZSA-N |
SMILES isomérico |
CN1[C@H]2[C@@H](N(C1=O)C)N3CN4[C@@H]5[C@@H](N(C(=O)N5C)C)N(C4=O)CN6[C@@H]7[C@@H](N(C(=O)N7C)C)N(C6=O)CN8[C@@H]9[C@@H](N(C(=O)N9C)C)N(C8=O)CN1[C@@H]4[C@@H](N(C(=O)N4C)C)N(C1=O)CN1[C@@H]4[C@@H](N(C(=O)N4C)C)N(C1=O)CN2C3=O |
SMILES canónico |
CN1C2C(N(C1=O)C)N3CN4C5C(N(C(=O)N5C)C)N(C4=O)CN6C7C(N(C(=O)N7C)C)N(C6=O)CN8C9C(N(C(=O)N9C)C)N(C8=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN2C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



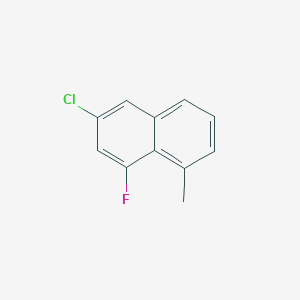
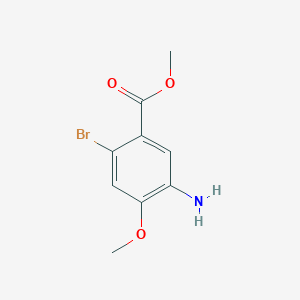
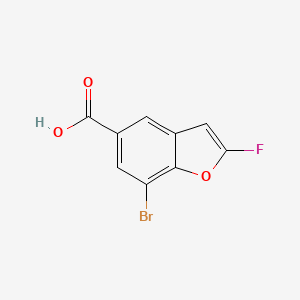
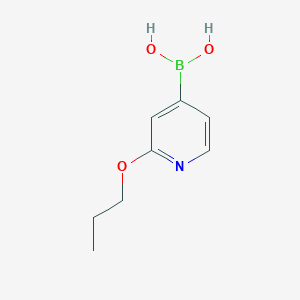
![2,2-Dimethyl-4-(1-methyl-2-propenyl)-, [4S-[4a(R*),6b]]-1,3,7-Trioxaspiro[5.5]undec-10-en-9-one](/img/structure/B12852373.png)
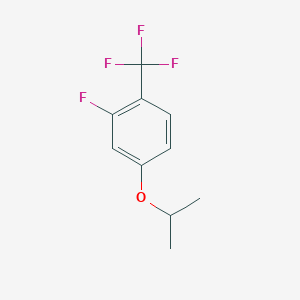
![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12852397.png)
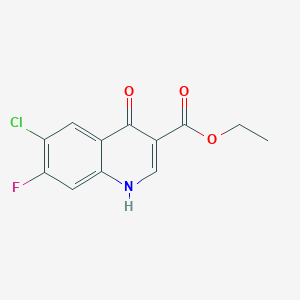
![Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta](/img/structure/B12852399.png)
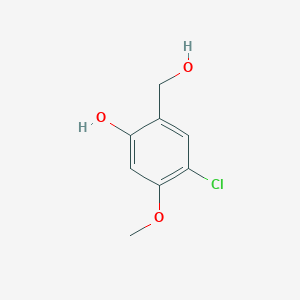
![4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12852416.png)
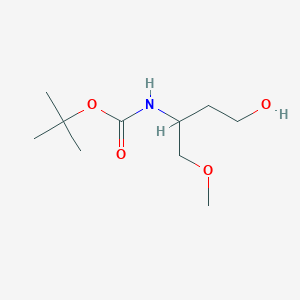
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
